9,10-Anthracenedicarboxylic acid, 9,10-dihydro-, bis(2-(diethylamino)ethyl) ester, hydrochloride
CAS No.: 74220-03-4
Cat. No.: VC18457245
Molecular Formula: C28H39ClN2O4
Molecular Weight: 503.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 74220-03-4 |
|---|---|
| Molecular Formula | C28H39ClN2O4 |
| Molecular Weight | 503.1 g/mol |
| IUPAC Name | 2-[10-[2-(diethylamino)ethoxycarbonyl]-9,10-dihydroanthracene-9-carbonyl]oxyethyl-diethylazanium;chloride |
| Standard InChI | InChI=1S/C28H38N2O4.ClH/c1-5-29(6-2)17-19-33-27(31)25-21-13-9-11-15-23(21)26(24-16-12-10-14-22(24)25)28(32)34-20-18-30(7-3)8-4;/h9-16,25-26H,5-8,17-20H2,1-4H3;1H |
| Standard InChI Key | WCVMWVZJLWCFIC-UHFFFAOYSA-N |
| Canonical SMILES | CC[NH+](CC)CCOC(=O)C1C2=CC=CC=C2C(C3=CC=CC=C13)C(=O)OCCN(CC)CC.[Cl-] |
Introduction
Chemical Identity and Structural Characteristics
The compound is a bis-ester derivative of 9,10-dihydroanthracenedicarboxylic acid, functionalized with two 2-(diethylamino)ethyl groups and stabilized as a hydrochloride salt. Its molecular formula is C₂₈H₃₉ClN₂O₄, with a molecular weight of 503.1 g/mol. Key structural features include:
-
Anthracene Core: A partially hydrogenated anthracene backbone (9,10-dihydro), reducing aromaticity at the central ring while retaining planar geometry for potential π-π interactions .
-
Ester Linkages: Two ester groups at the 9- and 10-positions, each connected to a 2-(diethylamino)ethyl moiety.
-
Hydrochloride Salt: The protonation of tertiary amines enhances aqueous solubility, critical for biological and industrial applications.
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 2-[10-[2-(diethylamino)ethoxycarbonyl]-9,10-dihydroanthracene-9-carbonyl]oxyethyl-diethylazanium; chloride | |
| Canonical SMILES | CCNH+CCOC(=O)C1C2=CC=CC=C2C(C3=CC=CC=C13)C(=O)OCCN(CC)CC.[Cl-] | |
| InChI Key | WCVMWVZJLWCFIC-UHFFFAOYSA-N | |
| PubChem CID | 52995 (bis-ester); 34029 (mono-ester) |
The mono-ester analog (CID 34029) shares structural similarities but lacks the second ester group, resulting in a smaller molecular formula (C₂₁H₂₅NO₂) and molecular weight (324.2 g/mol) .
Synthesis and Physicochemical Properties
Predicted Physicochemical Properties
-
Solubility: The hydrochloride salt improves water solubility compared to the free base, though lipophilicity remains significant due to the anthracene core.
-
Stability: The ester linkages may hydrolyze under acidic or alkaline conditions, necessitating pH-controlled storage.
-
Toxicity: Limited data exist, but diethylamino groups raise concerns about neurotoxicity at high concentrations .
| Property | Bis-Ester (CAS 74220-03-4) | Mono-Ester (CID 34029) |
|---|---|---|
| Molecular Weight | 503.1 g/mol | 324.2 g/mol |
| Charge at pH 7 | +1 (protonated amines) | Neutral |
| Predicted LogP | ~3.5 (moderate lipophilicity) | ~2.8 |
| Potential Use Case | Drug formulation adjuvant | Small-molecule probe |
Research Gaps and Future Directions
Current literature lacks experimental data on this compound’s synthesis, stability, and biological activity. Critical research priorities include:
-
Synthetic Optimization: Developing scalable methods with characterized yields and purity.
-
Biological Screening: Evaluating toxicity, antimicrobial activity, and pharmacokinetic profiles.
-
Materials Characterization: Assessing electronic properties for semiconductor applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume